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Compound of Interest

Compound Name:
4-(benzyloxy)-N-5-

quinolinylbenzamide

Cat. No.: B315094 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of a series of N-(4-(benzyloxy)benzyl)-4-

aminoquinoline analogs, evaluating their potential as antimycobacterial agents. The core of this

analysis is the quantitative comparison of their in vitro activity against Mycobacterium

tuberculosis H37Rv, supported by detailed experimental protocols and a visualization of the

general synthetic scheme.

Introduction
Tuberculosis remains a significant global health threat, necessitating the development of novel

therapeutics. The 4-aminoquinoline scaffold is a well-established pharmacophore in medicinal

chemistry, and its derivatives have shown promise against various pathogens. This guide

focuses on a series of N-(4-(benzyloxy)benzyl)-4-aminoquinolines, which have been

synthesized and evaluated for their ability to inhibit the growth of Mycobacterium tuberculosis.

The structure-activity relationship (SAR) of this series offers valuable insights for the design of

more potent antitubercular agents.
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The antimycobacterial activity of the parent compound, N-(4-(benzyloxy)benzyl)-quinolin-4-

amine, and its analogs were quantified by determining their Minimum Inhibitory Concentration

(MIC) against the H37Rv strain of Mycobacterium tuberculosis. The MIC is defined as the

lowest concentration of the compound that completely inhibits visible bacterial growth. The

results are summarized in the table below.[1][2]
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Compo
und ID

R1 R2 R3 R4 R5 R6
MIC
(µM)[1]
[2]

Parent H H H H H H >23.4

Analog 1 H H Cl H H H 5.9

Analog 2 H H F H H H 11.7

Analog 3 H H H Cl H H 2.7

Analog 4 H H H F H H 2.8

Analog 5 Br H H H H H 5.8

Analog 6 Br H Cl H H H 2.7

Analog 7 Br H F H H H 2.8

Analog 8 OCH3 H H H H H 11.7

Analog 9 OCH3 H Cl H H H 5.8

Analog

10
OCH3 H F H H H 5.9

Analog

11
H CH3 H H H H 11.7

Analog

12
H CH3 Cl H H H 5.9

Analog

13
H CH3 F H H H 5.8

Analog

14
H C2H5 H H H H 23.4

Analog

15
H C2H5 Cl H H H 11.7

Analog

16
H C2H5 F H H H 11.7
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Isoniazid - - - - - - 2.3

Note: R1-R6 refer to substituents on the quinoline and benzyloxybenzyl moieties as depicted in

the general synthetic scheme below. Isoniazid, a first-line anti-TB drug, is included for

comparison.[1]

Experimental Protocols
General Synthesis of N-(4-(Benzyloxy)benzyl)-4-
aminoquinolines
The synthesis of the target compounds involves a multi-step process.[1][2]

Step 1: Synthesis of 4-(Benzyloxy)benzonitriles. A mixture of 4-cyanophenol, the appropriately

substituted benzyl bromide, and potassium carbonate in acetone is refluxed for 4 hours. After

cooling, the solid is filtered, and the solvent is evaporated to yield the 4-(benzyloxy)benzonitrile

derivative.

Step 2: Synthesis of 4-(Benzyloxy)benzylamines. The 4-(benzyloxy)benzonitrile derivative is

dissolved in tetrahydrofuran (THF) and cooled to 0 °C. Lithium aluminum hydride (LiAlH4) is

added portion-wise, and the reaction mixture is stirred at room temperature for 16 hours. The

reaction is then quenched by the sequential addition of water and sodium hydroxide solution.

The resulting solid is filtered, and the filtrate is concentrated to give the crude 4-

(benzyloxy)benzylamine, which is used in the next step without further purification.

Step 3: Synthesis of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. A mixture of the appropriate

4-chloroquinoline, the 4-(benzyloxy)benzylamine from Step 2, and N,N-diisopropylethylamine

(DIPEA) in dimethyl sulfoxide (DMSO) is heated at 150 °C for 20 hours. After cooling, the

reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic

layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under

reduced pressure. The crude product is purified by column chromatography on silica gel to

afford the final N-(4-(benzyloxy)benzyl)-4-aminoquinoline analog.[1]
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The antimycobacterial activity of the synthesized compounds was determined using the broth

microdilution method.[3][4]

Bacterial Strain:Mycobacterium tuberculosis H37Rv is used as the test organism.

Culture Medium: Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v)

oleic acid-albumin-dextrose-catalase (OADC) enrichment, and 0.05% (v/v) Tween 80 is used

for bacterial growth.

Preparation of Inoculum: A mid-logarithmic phase culture of M. tuberculosis H37Rv is diluted

in the culture medium to achieve a final concentration of approximately 5 x 10^5 colony-

forming units (CFU)/mL.

Assay Plate Preparation: The test compounds are serially diluted in the culture medium in a

96-well microplate.

Inoculation and Incubation: The prepared bacterial inoculum is added to each well of the

microplate. The plate is then incubated at 37 °C for 7-14 days.

MIC Determination: After incubation, the wells are visually inspected for bacterial growth. The

MIC is defined as the lowest concentration of the compound that causes no visible growth of

the bacteria. A colorimetric indicator such as resazurin may be added to aid in the

determination of cell viability.

Visualizations
General Synthetic Scheme
The following diagram illustrates the general synthetic pathway for the preparation of the N-(4-

(benzyloxy)benzyl)-4-aminoquinoline analogs.
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Caption: General synthetic route for N-(4-(benzyloxy)benzyl)-4-aminoquinolines.

Structure-Activity Relationship (SAR) Overview
The following diagram provides a simplified overview of the key structure-activity relationships

observed in this series of compounds.

Quinoline Ring Substitutions Benzyloxybenzyl Ring Substitutions

N-(4-(benzyloxy)benzyl)-4-aminoquinoline

R1 = Br
(Increased Activity)

Substitution at R1

R1 = OMe
(Moderate Activity)

R4 = Cl
(Potent Activity)

Substitution at R4

R4 = F
(Potent Activity)
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Caption: Key structure-activity relationships for antimycobacterial potency.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
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